molecular formula C18H28N2O4 B14476253 Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester CAS No. 65347-86-6

Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester

Cat. No.: B14476253
CAS No.: 65347-86-6
M. Wt: 336.4 g/mol
InChI Key: LFKQUQLPHDIHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a pentyloxyphenyl group, and a morpholinyl ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of 2-(pentyloxy)phenyl isocyanate with 2-(4-morpholinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, phenyl-, ethyl ester
  • Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester

Uniqueness

Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pentyloxyphenyl group and a morpholinyl ethyl ester group sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

65347-86-6

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(2-pentoxyphenyl)carbamate

InChI

InChI=1S/C18H28N2O4/c1-2-3-6-12-23-17-8-5-4-7-16(17)19-18(21)24-15-11-20-9-13-22-14-10-20/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,19,21)

InChI Key

LFKQUQLPHDIHFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC=C1NC(=O)OCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.